![molecular formula C16H20ClNO B2652359 2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide CAS No. 2411220-84-1](/img/structure/B2652359.png)
2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide is a complex organic compound characterized by its unique structural features This compound contains a chloroacetamide group, a cyclopropyl group, and a cyclobutyl group substituted with a 2-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chloroacetyl chloride with cyclopropylamine to form 2-chloro-N-cyclopropylacetamide. This intermediate is then reacted with 3-(2-methylphenyl)cyclobutylamine under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclopropyl and cyclobutyl groups can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl and cyclobutyl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-cyclopropylacetamide
- 2-Chloro-N-(2-methylphenyl)acetamide
Uniqueness
2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-11-4-2-3-5-15(11)12-8-14(9-12)18(13-6-7-13)16(19)10-17/h2-5,12-14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOAVXUYVOEPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
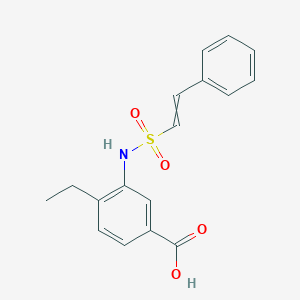
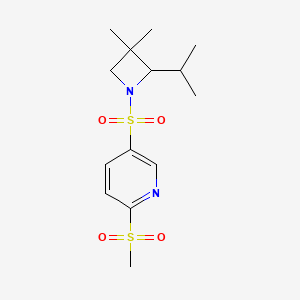
![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652279.png)
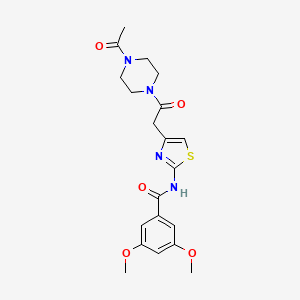
![1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2652281.png)
![N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2652282.png)
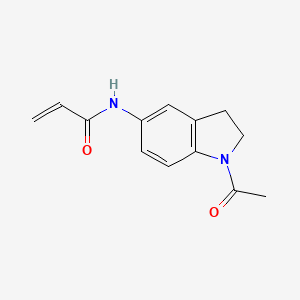
![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)
![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)
![N-[(3,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2652287.png)
![2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2652290.png)
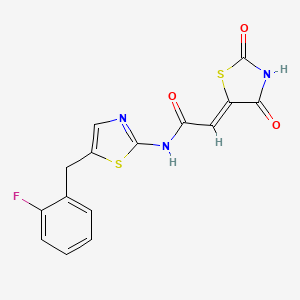
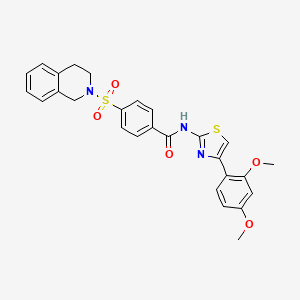
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)
